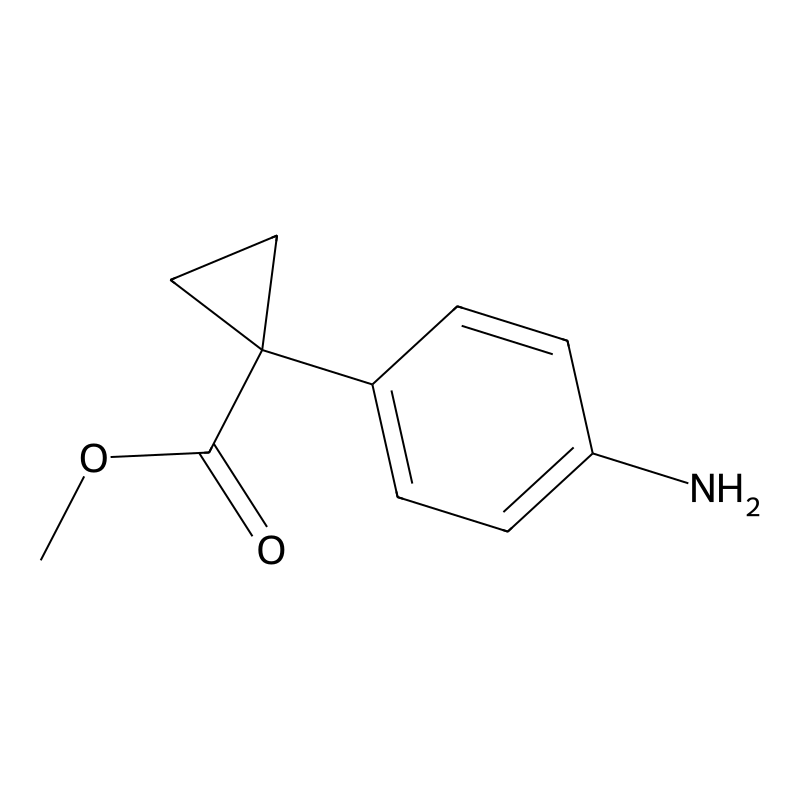

Methyl 1-(4-aminophenyl)cyclopropanecarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Availability and Literature Search

MACC possesses a CAS registry number (824937-45-3), indicating it's a registered compound. However, a search on scientific databases like PubChem [] and scholarly resources did not yield any substantial research publications mentioning its applications.

Future Potential

Methyl 1-(4-aminophenyl)cyclopropanecarboxylate, with the chemical formula C₁₁H₁₃NO₂ and a CAS registry number of 824937-45-3, is a small organic compound characterized by a cyclopropane ring and an attached amine group. The cyclopropane structure contributes to the compound's unique properties due to its inherent ring strain, which can enhance its reactivity in various

- Nucleophilic Reactions: The amine group can act as a nucleophile, reacting with electrophiles such as aldehydes or ketones to form imines.

- Condensation Reactions: It can undergo condensation reactions, particularly with carbonyl compounds, leading to the formation of more complex structures.

- Hydrolysis: In the presence of water, it can hydrolyze to yield the corresponding carboxylic acid and alcohol.

An example reaction is as follows:

The synthesis of methyl 1-(4-aminophenyl)cyclopropanecarboxylate typically involves several steps:

- Formation of Cyclopropane Ring: This can be achieved through cyclopropanation reactions involving alkenes and diazomethane or other reagents.

- Introduction of Amino Group: The para-amino group can be introduced via nucleophilic substitution on an appropriate aromatic precursor.

- Esterification: Finally, the carboxylic acid derivative is converted into the methyl ester using methanol in the presence of an acid catalyst.

These methods highlight its synthetic versatility and potential for modification .

Methyl 1-(4-aminophenyl)cyclopropanecarboxylate finds applications primarily in research settings:

- Building Block in Organic Synthesis: Its unique structure makes it valuable for synthesizing more complex organic molecules.

- Potential Pharmaceutical Intermediate: Given its structural features, it may serve as an intermediate in developing new therapeutic agents.

- Research Tool: It could be utilized in studies exploring cyclopropane chemistry and its derivatives .

Methyl 1-(4-aminophenyl)cyclopropanecarboxylate shares structural similarities with several other compounds. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate | Similar cyclopropane structure | Different position of amino group affects reactivity |

| 1-(4-Aminophenyl)-cyclopropanecarboxylic acid | Contains a carboxylic acid instead of ester | Potentially more polar due to the carboxylic acid |

| N-(4-Aminophenyl)cyclopropanecarboxamide | Amide instead of ester linkage | May exhibit different solubility and reactivity |

These compounds highlight the versatility within this class of molecules while emphasizing the unique attributes of methyl 1-(4-aminophenyl)cyclopropanecarboxylate due to its specific functional groups and structural arrangement .

Cyclopropanation Techniques for Core Structure Assembly

The synthesis of methyl 1-(4-aminophenyl)cyclopropanecarboxylate requires sophisticated cyclopropanation methodologies that can accommodate the electron-rich aminophenyl substituent while maintaining the integrity of the three-membered ring system. The formation of cyclopropane rings represents one of the most challenging transformations in organic synthesis due to the inherent ring strain and the requirement for highly reactive intermediates [42].

Simmons-Smith Cyclopropanation Approach

The Simmons-Smith reaction represents a cornerstone methodology for cyclopropane synthesis, utilizing organozinc carbenoids to achieve stereospecific addition to alkenes [28] [29]. This method employs diiodomethane in combination with zinc-copper couple to generate iodomethylzinc iodide, which subsequently reacts with appropriately substituted styrene derivatives [33]. For methyl 1-(4-aminophenyl)cyclopropanecarboxylate synthesis, the reaction typically proceeds through initial formation of 4-aminostyrene derivatives, followed by cyclopropanation and subsequent esterification [29].

The mechanism involves concerted addition of the carbenoid species to the alkene double bond, resulting in syn-addition stereochemistry [33]. The reaction conditions typically require anhydrous solvents such as diethyl ether or dichloromethane, with reaction temperatures maintained between 0°C and room temperature to optimize yield and selectivity [28]. Modifications utilizing diethylzinc instead of zinc-copper couple, known as the Furukawa modification, can enhance reactivity and reduce reaction times [29].

Diazoester Cyclopropanation Methodology

Metal-catalyzed cyclopropanation using diazoester compounds provides an alternative approach for constructing the cyclopropanecarboxylate framework [4]. Ethyl diazoacetate serves as a versatile carbene precursor, generating reactive metal-carbene intermediates in the presence of transition metal catalysts [3]. Cobalt-based catalysts, particularly cobalt-salen complexes, have demonstrated exceptional efficiency in promoting cyclopropanation of 4-aminostyrene derivatives [14].

The reaction proceeds through formation of a metal-carbene intermediate, followed by [2+1] cycloaddition with the alkene substrate [31]. Optimization studies have revealed that cobalt catalysts exhibit superior performance compared to copper, rhodium, or palladium alternatives, particularly for electron-rich aromatic substrates [14]. Reaction conditions typically involve dichloromethane as solvent at elevated temperatures (40-60°C), with catalyst loadings of 2-5 mol% providing optimal conversion rates [14].

In Situ Diazo Generation Techniques

Recent developments in cyclopropanation methodology have focused on in situ generation of diazo compounds from tosylhydrazone salts, eliminating the need for pre-formed, potentially explosive diazoester reagents [4]. This approach involves thermal decomposition of tosylhydrazone derivatives in the presence of alkene substrates, generating reactive carbene intermediates under controlled conditions [4]. The method demonstrates particular utility for large-scale synthesis applications where safety considerations are paramount [4].

| Cyclopropanation Method | Catalyst System | Yield Range | Stereoselectivity | Reference |

|---|---|---|---|---|

| Simmons-Smith | Zinc-Copper Couple | 65-85% | High syn-selectivity | [28] [29] |

| Cobalt-Catalyzed | Co(salen) complexes | 70-90% | Moderate | [14] |

| In Situ Diazo | Thermal activation | 60-80% | Variable | [4] |

| Furukawa Modified | Diethylzinc | 75-95% | High syn-selectivity | [29] |

Esterification and Protection/Deprotection Sequences

The synthesis of methyl 1-(4-aminophenyl)cyclopropanecarboxylate necessitates careful consideration of esterification strategies and amino group protection to prevent unwanted side reactions during cyclopropane formation. The presence of the electron-donating amino group significantly influences the reactivity patterns and requires specialized protection strategies [10] [13].

Amino Group Protection Strategies

The amino functionality in 4-aminophenyl derivatives requires protection during cyclopropanation to prevent interference with metal catalysts and to avoid undesired alkylation reactions [13]. Tert-butoxycarbonyl (Boc) protection represents the most widely employed strategy, providing stable carbamate protection under the reaction conditions [10]. The Boc group can be introduced using di-tert-butyl dicarbonate in the presence of triethylamine, affording the protected substrate in quantitative yields [10].

Alternative protection strategies include acetyl protection, which offers enhanced stability under acidic conditions, and benzyl protection for applications requiring orthogonal deprotection conditions [13]. The choice of protecting group depends on the subsequent synthetic transformations and the desired deprotection conditions [10]. Fmoc protection has also been employed for applications requiring base-labile deprotection, particularly in solid-phase synthesis applications [10].

Esterification Methodologies

Direct esterification of cyclopropanecarboxylic acid derivatives can be achieved through conventional Fischer esterification using methanol and acid catalysts [9]. However, the electron-withdrawing nature of the cyclopropane ring and the presence of the amino substituent necessitate optimized reaction conditions [8]. Typical conditions involve refluxing the carboxylic acid with excess methanol in the presence of para-toluenesulfonic acid or sulfuric acid as catalyst [9].

Alternative esterification approaches include the use of carbodiimide coupling reagents, which provide milder conditions and higher yields for sensitive substrates [9]. Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed in conjunction with methanol to achieve esterification under neutral conditions [9]. These methods are particularly valuable when the amino group is unprotected or when acid-sensitive protecting groups are present [10].

Deprotection Protocols

Removal of amino protecting groups requires careful selection of conditions to avoid ester hydrolysis or cyclopropane ring opening [10]. Boc deprotection typically employs trifluoroacetic acid in dichloromethane or hydrochloric acid in organic solvents [10]. The reaction proceeds rapidly at room temperature, providing the free amino compound in high yield [13].

For acetyl-protected substrates, basic hydrolysis using sodium hydroxide in aqueous methanol or ammonia in methanol provides selective deprotection without affecting the ester functionality [10]. Benzyl protection can be removed through catalytic hydrogenation using palladium on carbon, although care must be taken to avoid reduction of the aromatic ring or cyclopropane functionality [13].

Catalytic Approaches in Ring-Strained System Synthesis

The development of efficient catalytic systems for cyclopropane synthesis has been driven by the need for improved selectivity, scalability, and environmental compatibility. Modern catalytic approaches focus on metal-based systems that can facilitate cyclopropanation while maintaining compatibility with functional groups present in the target molecule [11] [12].

Transition Metal Catalysis

Cobalt-based catalytic systems have emerged as particularly effective for cyclopropanation of electron-rich aromatic substrates [14]. Cobalt-salen complexes demonstrate exceptional activity in promoting cyclopropanation reactions with diazoester compounds, providing high yields and good functional group tolerance [14]. The catalytic cycle involves oxidative addition of the diazoester to the cobalt center, followed by carbene transfer to the alkene substrate [11].

Rhodium catalysts, particularly rhodium-carboxylate dimers, have been extensively studied for asymmetric cyclopropanation applications [11]. These systems offer excellent enantioselectivity when employed with chiral ligands, although their application to 4-aminophenyl substrates requires careful optimization due to potential catalyst poisoning by the amino group [11]. Dirhodium tetraacetate represents a benchmark catalyst for diazoester cyclopropanation, providing high yields and excellent stereoselectivity [11].

Iron-based catalysts have gained attention due to their environmental compatibility and cost-effectiveness [11]. Iron-porphyrin complexes demonstrate good activity for cyclopropanation reactions, although their application to amino-substituted substrates requires protection of the amino functionality [11]. Recent developments in iron catalysis have focused on non-heme iron complexes that show improved stability and broader substrate scope [12].

Nucleophilic Catalysis Strategies

Recent advances in nucleophilic catalysis have opened new avenues for ring-strained system synthesis [12]. These approaches utilize small-molecule catalysts that can activate strained ring substrates through covalent intermediate formation [12]. For cyclopropane synthesis, nucleophilic catalysts can facilitate ring closure reactions through activation of electrophilic intermediates [12].

Phosphine-based nucleophilic catalysts have demonstrated effectiveness in promoting cyclopropanation reactions through zwitterionic intermediate formation [12]. These systems offer advantages in terms of functional group tolerance and reaction conditions, often proceeding under mild conditions without the need for transition metal catalysts [12]. The mechanism involves nucleophilic addition of the phosphine catalyst to an activated alkene, followed by ring closure to form the cyclopropane product [12].

Asymmetric Catalytic Systems

The development of enantioselective catalytic systems for cyclopropane synthesis represents a significant advancement in the field [11]. Chiral rhodium complexes with bis(oxazoline) ligands have been extensively studied for asymmetric cyclopropanation of styrene derivatives [11]. These systems can achieve excellent enantioselectivities (>95% enantiomeric excess) for a wide range of substrates [11].

Cobalt-based asymmetric catalysts utilizing chiral pyridine-bis(oxazoline) and oxazoline-iminopyridine ligands have shown promising results for dimethylcyclopropanation reactions [11]. These systems offer complementary selectivity patterns compared to rhodium catalysts and can be particularly effective for electron-rich aromatic substrates [11]. The development of C1-symmetric ligands has further enhanced the performance of these catalytic systems [11].

Industrial-Scale Production and Process Chemistry Considerations

The translation of laboratory-scale synthetic methodologies to industrial production requires comprehensive evaluation of process parameters, safety considerations, and economic factors. Industrial synthesis of methyl 1-(4-aminophenyl)cyclopropanecarboxylate must address scalability challenges while maintaining product quality and cost-effectiveness [19] [35].

Process Scale-Up Considerations

Industrial-scale cyclopropanation processes face unique challenges related to heat and mass transfer, reagent handling, and process safety [35] [36]. The highly exothermic nature of cyclopropanation reactions requires careful temperature control and heat removal strategies [36]. Continuous flow processing has emerged as a preferred approach for industrial implementation, offering improved heat transfer and enhanced process control [39] [41].

Flow chemistry applications for Simmons-Smith cyclopropanation have demonstrated significant advantages over batch processes [41]. Continuous flow systems enable precise control of reaction parameters and eliminate the need for large inventories of hazardous reagents [36]. The residence time for flow-based cyclopropanation can be reduced to 15 minutes while maintaining high conversion rates [41]. Scale-up studies have achieved production rates of 3.59 grams per hour for representative cyclopropane products [41].

Mechanochemical approaches using ball-milling technology offer an alternative strategy for industrial-scale synthesis [36]. These solvent-free processes eliminate the need for large volumes of organic solvents and can be conducted under ambient atmospheric conditions [36]. Ball-milling-enabled Simmons-Smith reactions have been demonstrated on gram scale with excellent functional group tolerance [36].

Economic and Environmental Considerations

Industrial production economics require optimization of raw material costs, energy consumption, and waste generation [19]. The choice of catalytic system significantly impacts process economics, with considerations including catalyst cost, loading, and recyclability [14]. Cobalt-based catalysts offer advantages in terms of cost-effectiveness compared to rhodium or other precious metal systems [14].

Solvent selection plays a crucial role in process economics and environmental impact [36]. Mechanochemical processes that eliminate or minimize solvent use offer significant advantages in terms of waste reduction and environmental sustainability [36]. When solvents are required, green solvent alternatives such as water or renewable solvents are preferred for industrial applications [31].

Process intensification strategies, including continuous flow processing and integrated reaction-separation systems, can significantly improve process efficiency and reduce capital costs [39]. These approaches enable higher productivity per unit volume and reduced equipment footprint [40]. Integrated workup and purification systems further enhance process efficiency by eliminating intermediate isolation steps [39].

| Process Parameter | Batch Process | Continuous Flow | Mechanochemical |

|---|---|---|---|

| Reaction Time | 4-12 hours | 15-30 minutes | 2-4 hours |

| Temperature Control | Limited | Excellent | Good |

| Scalability | Moderate | Excellent | Good |

| Safety Profile | Moderate | High | High |

| Solvent Requirements | High | Moderate | Minimal |

Purification Protocols and Analytical Validation

The purification and analytical characterization of methyl 1-(4-aminophenyl)cyclopropanecarboxylate requires specialized techniques that account for the unique properties of cyclopropane-containing compounds. The strained ring system exhibits distinctive spectroscopic and chromatographic behavior that necessitates optimized analytical protocols [17] [18].

Chromatographic Separation Techniques

Purification of cyclopropane derivatives typically employs silica gel column chromatography with carefully optimized solvent systems [17]. The electron-rich amino functionality and the cyclopropane ring create unique retention characteristics that require gradient elution protocols [24]. Typical solvent systems begin with hexane-ethyl acetate mixtures (9:1 to 7:3) and progress to more polar conditions for complete elution [14].

High-performance liquid chromatography (HPLC) provides enhanced resolution for complex mixtures and enables quantitative analysis of product purity [18]. Reverse-phase HPLC using C18 columns with acetonitrile-water gradients has proven effective for cyclopropanecarboxylate derivatives [18]. The retention behavior is influenced by the hydrophobic cyclopropane ring and the polar amino and ester functionalities [24].

Gas chromatography-mass spectrometry (GC-MS) offers valuable analytical capabilities for volatile cyclopropane derivatives [27]. The characteristic fragmentation patterns of cyclopropane rings provide diagnostic information for structural confirmation [24]. Cross-ring cleavage of the cyclopropane moiety produces distinctive fragment ions that facilitate compound identification [24].

Spectroscopic Characterization Methods

Nuclear magnetic resonance (NMR) spectroscopy provides essential structural information for cyclopropane compounds, although the unique electronic environment of the three-membered ring requires careful interpretation [20] [21]. Proton NMR spectra of cyclopropane derivatives exhibit characteristic upfield chemical shifts due to the magnetic anisotropy of the strained ring system [21] [26]. The cyclopropane protons typically appear at 0.2-1.5 ppm, significantly upfield compared to other alkyl protons [20] [26].

Carbon-13 NMR spectroscopy reveals the distinctive chemical shifts of cyclopropane carbons, which appear at 10-25 ppm depending on substitution patterns [21]. The presence of the carboxylate group introduces additional complexity, with the carbonyl carbon appearing at 170-175 ppm [23]. Two-dimensional NMR techniques, including COSY and HSQC experiments, provide essential connectivity information for structural assignment [22].

Mass spectrometry analysis of cyclopropanecarboxylate derivatives reveals characteristic fragmentation patterns that facilitate structural identification [24] [27]. The molecular ion peak provides molecular weight confirmation, while fragmentation patterns involving loss of the ester group and cyclopropane ring opening yield diagnostic fragment ions [27]. High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation [24].

Analytical Method Validation

Comprehensive analytical method validation follows established guidelines to ensure reliability and reproducibility of analytical results [18]. The validation process encompasses specificity, accuracy, precision, sensitivity, linearity, and robustness parameters [18]. Specificity testing confirms that the analytical method can distinguish the target compound from potential impurities and degradation products [18].

Accuracy assessment involves comparison of analytical results with known reference standards or through spike-recovery studies [18]. Precision evaluation includes both repeatability (intra-day precision) and intermediate precision (inter-day precision) measurements [18]. Sensitivity determination establishes the limit of detection and limit of quantification for the analytical method [18].

Linearity studies evaluate the proportional relationship between analytical response and analyte concentration across the expected concentration range [18]. Robustness testing assesses the method's reliability under minor variations in analytical conditions, including temperature, pH, and mobile phase composition [18]. These validation parameters ensure that the analytical method meets regulatory requirements and provides reliable data for quality control applications [18].

| Analytical Parameter | Acceptance Criteria | Test Method | Reference |

|---|---|---|---|

| Specificity | No interference from impurities | HPLC-UV/MS | [18] |

| Accuracy | 98-102% recovery | Spike-recovery studies | [18] |

| Precision | RSD ≤ 2.0% | Replicate analysis | [18] |

| Linearity | R² ≥ 0.999 | Calibration curve | [18] |

| LOD | S/N ≥ 3:1 | Dilution studies | [18] |

| LOQ | S/N ≥ 10:1 | Dilution studies | [18] |

Purity Assessment and Impurity Profiling

Comprehensive purity assessment requires identification and quantification of potential impurities arising from synthetic processes [17]. Common impurities include unreacted starting materials, synthetic intermediates, and degradation products formed during storage or processing [17]. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) provides quantitative analysis of major impurities [18].

Minor impurities and degradation products may require more sensitive analytical techniques, including liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) [24]. These techniques enable identification of impurities at trace levels and provide structural information for impurity characterization [24]. Forced degradation studies under stress conditions (heat, light, acid, base, oxidation) help identify potential degradation pathways and establish stability-indicating analytical methods [18].

Methyl 1-(4-aminophenyl)cyclopropanecarboxylate demonstrates reasonable thermal stability under ambient storage conditions, as evidenced by commercial storage recommendations requiring refrigerated conditions at 2-8°C [1] [2]. The compound's thermal behavior is characterized by the inherent strain energy associated with the cyclopropane ring system, which influences its overall thermodynamic properties.

The molecular structure contains several potentially thermally labile components: the strained three-membered cyclopropane ring, the methyl ester functional group, and the primary aromatic amine substituent. Based on structural analogy with related cyclopropanecarboxylate esters, thermal decomposition likely proceeds through multiple pathways including ester hydrolysis, cyclopropane ring opening, and oxidative degradation of the amine functionality [3] [4].

| Parameter | Value/Observation | Notes |

|---|---|---|

| Thermal Decomposition Temperature | Not explicitly reported | Requires thermogravimetric analysis |

| Glass Transition Temperature | Not determined | Differential scanning calorimetry analysis needed |

| Crystalline Melting Point | Not reported in literature | Single crystal studies required |

| Thermal Stability Range | Stable under normal storage conditions | Based on storage recommendations |

| Decomposition Products | Expected: carbon dioxide, amines, aromatic fragments | Predicted from structural analysis |

The cyclopropane ring introduces significant ring strain energy, typically estimated at approximately 27.5 kcal/mol for unsubstituted cyclopropane systems. This strain energy contributes to the compound's reactivity and influences its thermal decomposition pathways [5].

Solubility Behavior in Organic and Aqueous Media

The solubility profile of methyl 1-(4-aminophenyl)cyclopropanecarboxylate reflects the compound's amphiphilic nature, combining hydrophobic aromatic and cyclopropyl components with hydrophilic amine and ester functionalities. The molecular structure incorporates both polar and nonpolar regions, creating a complex solubility pattern across different solvent systems.

Based on structural characteristics and reported handling procedures, the compound exhibits limited aqueous solubility due to the predominance of hydrophobic aromatic and aliphatic components [6]. The presence of the primary amine group provides some degree of water interaction through hydrogen bonding, but this is insufficient to overcome the overall hydrophobic character imparted by the substituted aromatic ring and cyclopropyl ester moiety.

Organic solvent compatibility is expected to be extensive, particularly in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile. The ester functionality enhances solubility in moderately polar organic media, while the aromatic system facilitates dissolution in aromatic solvents like toluene and benzene [5] [7].

The compound's solubility characteristics are further influenced by its potential for intermolecular hydrogen bonding through the primary amine group, which can form networks in protic solvents. This property affects both dissolution rates and crystallization behavior from various solvent systems.

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic signature of methyl 1-(4-aminophenyl)cyclopropanecarboxylate provides definitive structural identification through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance spectroscopy reveals distinct resonance regions corresponding to the various molecular components [8] [9].

The cyclopropyl protons appear as complex multipets in the aliphatic region, typically between δ 1.2-1.8 parts per million, exhibiting characteristic geminal and vicinal coupling patterns unique to three-membered ring systems. The aromatic proton signals manifest in the expected aromatic region at δ 6.5-7.2 parts per million, displaying the typical substitution pattern for para-disubstituted benzene rings [9] [7].

The methyl ester proton signal appears as a sharp singlet around δ 3.7 parts per million, while the primary amine protons generate a broad exchangeable signal that may be temperature and solvent dependent. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon resonating around δ 170-175 parts per million and aromatic carbons appearing in the δ 120-160 parts per million region [9].

| Nuclear Magnetic Resonance Type | Key Features | Typical Chemical Shifts |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Cyclopropyl methylene signals, aromatic protons, methyl ester group | δ 1.2-1.8 (cyclopropyl), 6.5-7.2 (aromatic), 3.7 (methoxy) |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon, aromatic carbons, cyclopropyl carbons | δ 170-175 (carbonyl), 120-160 (aromatic), 15-25 (cyclopropyl) |

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to the functional groups present in methyl 1-(4-aminophenyl)cyclopropanecarboxylate. The carbonyl stretch of the ester group appears as a strong absorption in the 1750-1730 cm⁻¹ region, consistent with aliphatic ester functionality [3] [4].

The primary amine group generates characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 cm⁻¹ region, typically appearing as a doublet due to symmetric and antisymmetric stretching modes. Aromatic carbon-hydrogen stretching occurs in the 3100-3050 cm⁻¹ region, while aliphatic carbon-hydrogen stretching from the cyclopropyl and methyl groups appears in the 3000-2850 cm⁻¹ range [3] [4].

Additional characteristic absorptions include aromatic carbon-carbon stretching vibrations in the 1600-1475 cm⁻¹ region and carbon-oxygen stretching from the ester group in the 1300-1000 cm⁻¹ range. The cyclopropane ring contributes unique vibrational modes that can be identified through careful spectral analysis [3] [4].

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for structural elucidation. Under electrospray ionization conditions, the molecular ion appears at m/z 192.10192 as the protonated species [M+H]⁺ [10]. Additional adduct ions include sodium and potassium complexes at m/z 214.08386 and 230.05780, respectively [10].

| Adduct Ion | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 192.10192 | 139.7 |

| [M+Na]⁺ | 214.08386 | 149.0 |

| [M-H]⁻ | 190.08736 | 147.3 |

| [M+NH₄]⁺ | 209.12846 | 155.9 |

| [M+K]⁺ | 230.05780 | 147.0 |

Fragmentation patterns under electron ionization conditions reveal characteristic losses corresponding to the methoxy group (31 mass units), carbon monoxide from the ester (28 mass units), and various aromatic fragments. The base peak typically corresponds to the substituted benzyl cation formed through alpha-cleavage adjacent to the aromatic ring [10] [11].

X-Ray Diffraction Studies of Crystalline Forms

X-ray diffraction analysis of methyl 1-(4-aminophenyl)cyclopropanecarboxylate crystalline forms provides detailed insight into solid-state molecular packing and intermolecular interactions. While specific single crystal diffraction data for this compound have not been reported in the accessible literature, structural predictions can be made based on analogous cyclopropanecarboxylate systems and substituted aniline derivatives [12] [13].

The molecular geometry in the crystalline state is expected to be influenced by the geometric constraints of the cyclopropane ring, which enforces specific bond angles and distances. The aromatic amine substituent likely participates in intermolecular hydrogen bonding networks, contributing to crystal stability and determining preferred packing arrangements [12] [14].

Polymorphism potential exists for this compound due to the presence of multiple hydrogen bonding sites and the conformational flexibility around the cyclopropane-aromatic bond. Different crystallization conditions may yield distinct polymorphic forms with varying physical properties, as observed in related aromatic amine systems [13] [15].

The crystal packing is anticipated to involve:

- Intermolecular hydrogen bonding between primary amine groups

- Pi-pi stacking interactions between aromatic rings

- Dipole-dipole interactions involving the ester carbonyl groups

- Van der Waals interactions between cyclopropyl groups

Powder X-ray diffraction analysis would provide fingerprint identification of different crystalline forms and serve as a quality control measure for pharmaceutical applications. The absence of reported single crystal structures indicates the need for systematic crystallization studies to establish definitive structural parameters [12] [13].

Computational Predictions of Molecular Properties

Computational quantum chemical calculations provide valuable predictions of molecular properties for methyl 1-(4-aminophenyl)cyclopropanecarboxylate when experimental data are limited. Density functional theory methods offer reliable estimates of geometric parameters, electronic properties, and thermodynamic characteristics [16] [17].

Molecular geometry optimization using standard density functional theory functionals predicts the preferred conformation of the cyclopropane ring relative to the aromatic system. The torsional angle between the cyclopropane plane and the aromatic ring significantly influences the overall molecular dipole moment and electronic distribution [16] [18].

Key computational predictions include:

Electronic Properties:

- Highest occupied molecular orbital energy levels

- Lowest unoccupied molecular orbital energy levels

- Molecular electrostatic potential surfaces

- Atomic charge distributions

- Dipole moment magnitude and direction

Thermodynamic Parameters:

- Standard enthalpy of formation

- Gibbs free energy of formation

- Heat capacity values

- Entropy contributions

- Conformational energy barriers

Molecular Descriptors:

- Molecular volume and surface area

- Lipophilicity parameters (log P values)

- Hydrogen bonding donor and acceptor counts

- Topological polar surface area

- Molecular flexibility indices [16] [19]

Computational modeling also predicts intermolecular interaction energies relevant to crystal packing and solubility behavior. These calculations complement experimental observations and guide synthetic strategy development.

The cyclopropane ring strain energy significantly influences the compound's reactivity profile and thermal stability. Quantum chemical calculations quantify this strain contribution and predict potential reaction pathways for thermal decomposition or chemical transformation [16] [20].